

Spectral Data Analysis of Cholest-4-en-3-one: A Technical Guide

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Compound of Interest

Compound Name: Cholest-4-en-3-one

Cat. No.: B1668897

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **Cholest-4-en-3-one** ($C_{27}H_{44}O$), a significant intermediate in the synthesis of steroid drugs.[1] The document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to serve as a comprehensive resource for researchers in steroid chemistry and drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for **Cholest-4-en-3-one**, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The 1H and ^{13}C NMR data for **Cholest-4-en-3-one** are summarized below. The spectra are typically recorded in deuterated chloroform ($CDCl_3$) with tetramethylsilane (TMS) as the internal standard.

Table 1: 1H NMR Spectral Data of **Cholest-4-en-3-one** (500 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.73	s	1H	H-4
2.42 - 2.25	m	2H	H-2
1.19	s	3H	H-19 (CH ₃)
0.92	d, J=6.5 Hz	3H	H-21 (CH ₃)
0.87	d, J=6.6 Hz	6H	H-26, H-27 (CH ₃)
0.72	s	3H	H-18 (CH ₃)

Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectral Data of **Cholest-4-en-3-one** (CDCl₃)

Carbon Atom	Chemical Shift (δ) ppm	Carbon Atom	Chemical Shift (δ) ppm
1	35.7	15	24.2
2	33.9	16	28.2
3	199.5	17	56.1
4	123.8	18	12.0
5	171.5	19	17.4
6	32.9	20	35.8
7	32.0	21	18.7
8	35.6	22	36.1
9	53.8	23	23.8
10	38.6	24	39.5
11	21.0	25	28.0
12	39.7	26	22.5
13	42.4	27	22.8
14	55.9		

Note: Assignments are based on spectral database information and may require 2D NMR experiments for definitive confirmation.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **Cholest-4-en-3-one**, the molecular formula is $C_{27}H_{44}O$, with a molecular weight of approximately 384.6 g/mol .[\[3\]](#)[\[4\]](#)

Table 3: Mass Spectrometry Data for **Cholest-4-en-3-one**

Parameter	Value
Molecular Formula	C ₂₇ H ₄₄ O
Molecular Weight	384.6 g/mol [3][4]
Exact Mass	384.3392 Da
Ionization Mode	Electron Ionization (EI) / Electrospray Ionization (ESI)
Key Fragments (m/z)	384 (M+), 279, 124

ESI-MS data has shown a molecular mass of 384.4.[2] The NIST Mass Spectrometry Data Center provides GC-MS data with key fragments at m/z 279 and 124.[3]

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for steroidal compounds like **Cholest-4-en-3-one**.

NMR Spectroscopy Protocol

A standard approach for the structural elucidation of steroids involves a series of 1D and 2D NMR experiments.[5]

- Sample Preparation: Dissolve 5-10 mg of the purified **Cholest-4-en-3-one** sample in approximately 0.6 mL of a suitable deuterated solvent, typically CDCl₃, within a 5 mm NMR tube.[6]
- Spectrometer Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
 - Perform automated or manual shimming to optimize the magnetic field homogeneity.[6]

- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).
 - Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.
 - Spectral Width: Typically set to 12-16 ppm.
 - Acquisition Time: Generally 2-4 seconds.[6]
- ^{13}C NMR Acquisition:
 - Pulse Program: A standard proton-decoupled ^{13}C experiment.
 - Spectral Width: Typically 0-220 ppm.
 - Relaxation Delay: A sufficient delay (e.g., 2 seconds) should be used to ensure proper signal relaxation.
- 2D NMR Experiments (for full assignment):
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.[6]
- Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.

Mass Spectrometry Protocol (GC-MS)

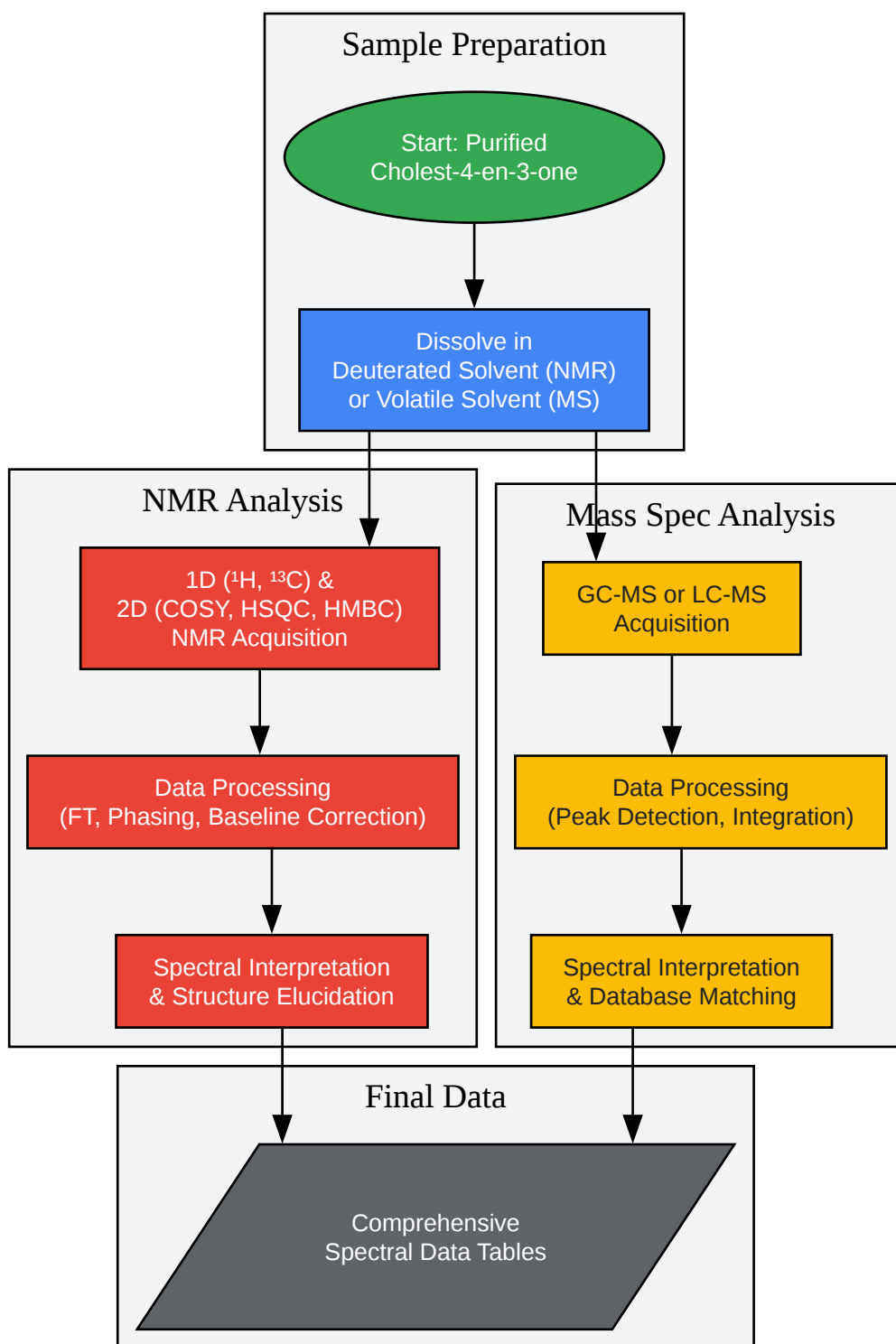
Gas Chromatography-Mass Spectrometry is a common technique for the analysis of volatile steroids.

- Sample Preparation:
 - Prepare a solution of **Cholest-4-en-3-one** in a volatile organic solvent like acetonitrile at a concentration of 100-200 µg/mL.[\[7\]](#)
 - For complex matrices, an extraction step (e.g., liquid-liquid or solid-phase extraction) may be necessary to isolate the steroid.[\[8\]](#)
- GC-MS System Configuration:
 - Gas Chromatograph: An Agilent 6890N or similar system.
 - Column: A non-polar column such as a 5% diphenyl, 95% dimethylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.[\[7\]](#)
 - Mass Spectrometer: An electron ionization (EI) source with a quadrupole or ion trap mass analyzer.
- GC Conditions:
 - Injector Temperature: Typically set to 250-280°C.
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, an initial temperature of 60°C held for a few minutes, followed by a ramp to 270°C.[\[9\]](#)
- MS Conditions:
 - Ionization Energy: Standard 70 eV for EI.
 - Mass Range: Scan from m/z 50 to 500.

- Source and Transfer Line Temperatures: Maintained at appropriate temperatures (e.g., 230°C and 280°C, respectively) to prevent condensation.
- Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST) for identification. The retention time is compared with that of a known standard for confirmation.^[7]

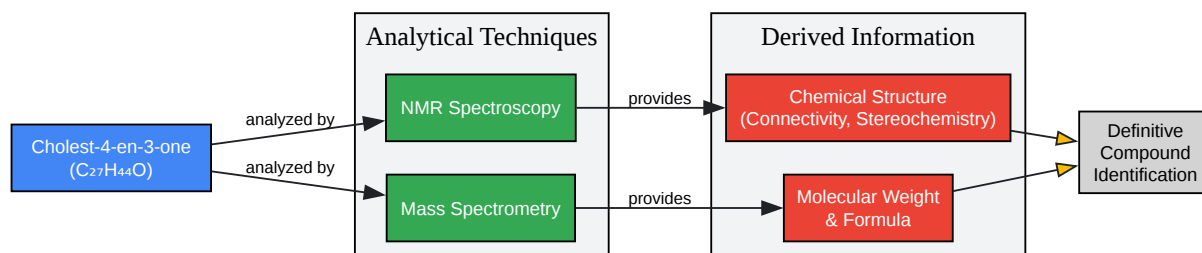
Visualized Workflows

The following diagrams illustrate the general workflows for the analysis of **Cholest-4-en-3-one**.



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Caption: General experimental workflow for the spectral analysis of **Cholest-4-en-3-one**.



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Caption: Logical relationship between analytical techniques and derived structural information.

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